molecular formula C15H22O5 B108287 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole CAS No. 16386-43-9

5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole

Cat. No.: B108287
CAS No.: 16386-43-9
M. Wt: 282.33 g/mol
InChI Key: XGFMWQQUKDCKNY-UHFFFAOYSA-N
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Description

5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is an organic compound with a complex structure It is a derivative of benzene, featuring multiple ether linkages and a methylenedioxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the etherification of benzene derivatives with 2-(2-butoxyethoxy)ethanol under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the formation of ether linkages.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. The compound’s ether linkages and methylenedioxy group play a crucial role in its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: A simpler glycol ether with similar solvent properties.

    Triethylene glycol monobutyl ether: Another glycol ether with multiple ether linkages.

    Diethylene glycol monobutyl ether: A related compound with fewer ether linkages.

Uniqueness

5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is unique due to its combination of benzene ring, multiple ether linkages, and methylenedioxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

16386-43-9

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole

InChI

InChI=1S/C15H22O5/c1-2-3-6-16-7-8-17-9-10-18-13-4-5-14-15(11-13)20-12-19-14/h4-5,11H,2-3,6-10,12H2,1H3

InChI Key

XGFMWQQUKDCKNY-UHFFFAOYSA-N

SMILES

CCCCOCCOCCOC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCCOCCOCCOC1=CC2=C(C=C1)OCO2

16386-43-9

Synonyms

4-[2-(2-Butoxyethoxy)ethoxy]-1,2-(methylenedioxy)benzene

Origin of Product

United States

Synthesis routes and methods

Procedure details

34.04 g (0.105 moles) of 2-(2-butoxyethoxy)-ethyl tosylate (95%) were reacted with 14.5 g (0.105 moles) of 5-hydroxy-benzo[1.3]dioxole and 14.5 g (0.105 moles) of anhydrous potassium carbonate in 125 ml of acetone. The mixture was heated to reflux for 2 hrs, cooled to room temperature and kept, under stirring, at that temperature for 6 hrs. The mixture was then filtered and the organic solution was evaporated u.v. (20° C./21 mbar) . The residue was diluted with 100 ml of dichloromethane and washed with 12 ml of an aqueous solution of sodium hydroxide 1N and water. The organic phase was separated, washed with water and evaporated u.v (20° C./21 mbar). An oil residue was obtained that was purified on silica gel column (eluant n-hexane:ethyl acetate 4:1 v/v). After evaporation 14.84 g (97.43%) of 5-[2-(2-Butoxy-ethoxy)-ethoxy]-benzo[1,3]dioxole were obtained whose NMR and MS analyses corresponded to those of the aforementioned compound.
Quantity
34.04 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

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